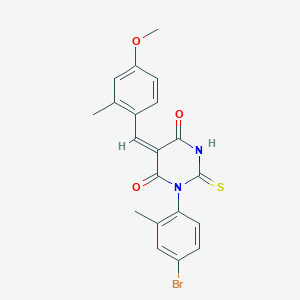
N-(3-fluorophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine, commonly known as NBD-F, is a fluorescent dye that has been widely used in scientific research. It is a small molecule that has a high quantum yield, good photostability, and low toxicity. NBD-F has been used in various fields of research, including biochemistry, cell biology, and neuroscience.
作用機序
The mechanism of action of NBD-F is based on its fluorescence properties. NBD-F absorbs light at a wavelength of around 460 nm and emits light at a wavelength of around 530 nm. The excitation and emission spectra of NBD-F overlap with the blue and green channels of most fluorescence microscopes, making it a useful fluorescent probe for imaging applications. The fluorescence intensity of NBD-F is dependent on various factors, such as pH, temperature, and solvent polarity.
Biochemical and Physiological Effects:
NBD-F has low toxicity and does not interfere with the biochemical and physiological processes of living cells. It has been used to label proteins and lipids in live cells without affecting their function. NBD-F has also been used to study the dynamics of membrane trafficking and fusion in living cells. In addition, NBD-F has been used to study the binding and transport of small molecules across cell membranes.
実験室実験の利点と制限
The advantages of using NBD-F in lab experiments include its high quantum yield, good photostability, and low toxicity. NBD-F is also relatively easy to synthesize and purify. However, NBD-F has some limitations, such as its sensitivity to pH and solvent polarity. The fluorescence intensity of NBD-F can be affected by changes in pH and solvent polarity, which can limit its use in some experiments. In addition, NBD-F has a relatively short fluorescence lifetime, which can limit its use in time-resolved experiments.
将来の方向性
There are many future directions for the use of NBD-F in scientific research. One direction is the development of new derivatives of NBD-F with improved properties, such as longer fluorescence lifetime and increased sensitivity to specific analytes. Another direction is the application of NBD-F in new fields of research, such as drug discovery and environmental monitoring. NBD-F has the potential to be used as a sensor for various analytes in complex samples, such as blood and soil. Overall, NBD-F is a versatile fluorescent probe that has many applications in scientific research.
合成法
The synthesis of NBD-F involves the reaction of 3-fluoroaniline with 7-nitro-2,1,3-benzoxadiazol-4-amine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in anhydrous conditions and yields NBD-F as a yellow powder. The purity of NBD-F can be improved by recrystallization from a suitable solvent, such as ethanol or acetone.
科学的研究の応用
NBD-F has been widely used in scientific research as a fluorescent probe for various applications. It has been used to label proteins, lipids, and nucleic acids for fluorescence microscopy, flow cytometry, and fluorescence spectroscopy. NBD-F has also been used to study membrane dynamics, protein-protein interactions, and enzyme kinetics. In addition, NBD-F has been used as a sensor for various analytes, such as metal ions, pH, and reactive oxygen species.
特性
IUPAC Name |
N-(3-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN4O3/c13-7-2-1-3-8(6-7)14-9-4-5-10(17(18)19)12-11(9)15-20-16-12/h1-6,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXAMQTVUXZYLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-dimethylphenyl)-5-[(3-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5169325.png)
![[3-(dimethylamino)-2-phenyl-2-propen-1-ylidene]malononitrile](/img/structure/B5169333.png)

![N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5169345.png)
![2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5169350.png)

![3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B5169360.png)

![1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)](/img/structure/B5169369.png)
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5169375.png)
![3-benzyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5169381.png)
![5-nitro-8-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}quinoline](/img/structure/B5169382.png)

![3-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5169409.png)